molecular formula C13H10BrFN2O B6643570 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide

2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide

Cat. No. B6643570
M. Wt: 309.13 g/mol
InChI Key: IJUZMDQUVKDZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide involves its inhibition of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ activity. 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ activity by 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide has been shown to have several biochemical and physiological effects. In addition to its inhibition of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ activity, the compound has been shown to regulate the expression of various genes involved in cell cycle progression, apoptosis, and DNA repair. The compound has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide is its specificity for 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ. The compound has been shown to selectively inhibit 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ activity without affecting the activity of other kinases. This specificity makes it an ideal tool for studying the role of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ in various cellular processes. However, the compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide. One area of interest is the development of more potent and selective 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ inhibitors that can be used for cancer therapy. Another area of interest is the study of the compound's potential applications in other areas of scientific research, such as neurodegenerative diseases and diabetes. Additionally, the compound's mechanism of action and its effects on cellular processes warrant further investigation to better understand its potential applications.
In conclusion, 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide is a promising compound with potential applications in various areas of scientific research. Its specificity for 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ and its ability to induce apoptosis in cancer cells make it an ideal tool for studying the role of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ in cancer development and progression. However, further research is needed to fully understand the compound's mechanism of action and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide involves the reaction of 2-amino-5-bromo-6-fluorobenzamide with 2-methyl-4-pyridinecarboxaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product. The compound can be purified through crystallization or column chromatography.

Scientific Research Applications

2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications is in the field of cancer research. The compound has been shown to inhibit the activity of glycogen synthase kinase-3 beta (2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ), a protein kinase that plays a crucial role in the development and progression of cancer. Inhibition of 2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamideβ activity has been shown to induce apoptosis in cancer cells and prevent their proliferation, making it a promising target for cancer therapy.

properties

IUPAC Name

2-bromo-6-fluoro-N-(2-methylpyridin-4-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c1-8-7-9(5-6-16-8)17-13(18)12-10(14)3-2-4-11(12)15/h2-7H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUZMDQUVKDZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)NC(=O)C2=C(C=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.